The presence of the pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) indicates its role as a useful building block in organic synthesis. This moiety can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other organic molecules . This characteristic makes 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole a valuable tool for the synthesis of complex organic molecules with potential applications in drug discovery and materials science.
The pyrazole ring is a common pharmacophore found in many bioactive molecules . The combination of the pyrazole ring and the boronate group in 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole might offer interesting properties for medicinal chemists to explore. Research on the development of new therapeutic agents containing this specific structure or similar analogs is ongoing, but detailed findings are not yet widely published.
Irritant